molecular formula C5H10N2S B085309 1,3-dimethylimidazolidine-2-thione CAS No. 13461-16-0

1,3-dimethylimidazolidine-2-thione

Cat. No.: B085309
CAS No.: 13461-16-0
M. Wt: 130.21 g/mol
InChI Key: FYHIXFCITOCVKH-UHFFFAOYSA-N
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Description

1,3-dimethylimidazolidine-2-thione is an organosulfur compound with the molecular formula C5H10N2S. It is a cyclic derivative of thiourea and is known for its unique chemical properties and applications in various fields. This compound is often referred to as a cyclic unsaturated thiourea and is characterized by a short carbon-sulfur bond length .

Mechanism of Action

Target of Action

It is known that the compound forms a variety of metal complexes , suggesting that it may interact with metal ions or metal-containing proteins in the body.

Mode of Action

It is a cyclic unsaturated thiourea with a short C=S bond length of 169 pm . This structural feature might play a role in its interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethylimidazolidine-2-thione can be achieved through several methods. One common approach involves the reaction of dimethylethylenediamine with carbon disulfide under basic conditions. The reaction typically proceeds as follows:

    Reaction with Carbon Disulfide: Dimethylethylenediamine is reacted with carbon disulfide in the presence of a base such as sodium hydroxide. This results in the formation of the intermediate dithiocarbamate.

    Cyclization: The intermediate dithiocarbamate undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethylimidazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and alkyl halides are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

1,3-dimethylimidazolidine-2-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its use as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of polymers and as a stabilizer in various industrial processes

Comparison with Similar Compounds

Similar Compounds

    2-Imidazolidinone, 1,3-dimethyl-: This compound is similar in structure but lacks the sulfur atom. It is used as a polar solvent and has different reactivity compared to 1,3-dimethylimidazolidine-2-thione.

    1,3-Dimethyl-2-thiourea: This compound is another thiourea derivative but with a different ring structure. It has similar reactivity but different applications.

Uniqueness

This compound is unique due to its cyclic structure and the presence of the sulfur atom, which imparts distinct chemical properties. Its ability to form stable metal complexes and undergo various chemical reactions makes it valuable in both research and industrial applications .

Properties

IUPAC Name

1,3-dimethylimidazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c1-6-3-4-7(2)5(6)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHIXFCITOCVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158825
Record name 2-Imidazolidinethione, 1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13461-16-0
Record name 1,3-Dimethyl-2-imidazolidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13461-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Imidazolidinethione, 1,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013461160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imidazolidinethione, 1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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